Sarcosine, also known as N-methylglycine, is an endogenous amino acid that has garnered significant attention in the field of medical research due to its potential therapeutic applications, particularly in the treatment of schizophrenia. It acts as an inhibitor of the glycine transporter-1 (GlyT-1), thereby modulating the glutamatergic system through its action on NMDA (N-methyl-d-aspartate) receptors12. The interest in sarcosine has expanded into other areas, including its role in the metabolism of prostate cancer cells and its potential analgesic properties78.
Sarcosine's mechanism of action is primarily linked to its inhibition of GlyT-1, which results in increased levels of glycine around NMDA receptors and enhanced NMDA receptor-mediated neurotransmission12. This is particularly relevant in the context of schizophrenia, where hypofunction of NMDA receptors has been implicated in the pathophysiology of the disorder13. Additionally, sarcosine has been found to act as an agonist at the inhibitory glycine receptor (GlyR), which may contribute to its therapeutic effects6. Furthermore, sarcosine's role in the choline catabolism pathway, as evidenced by its metabolism by sarcosine dehydrogenase (SarDH), suggests its involvement in mitochondrial function and amino acid metabolism4.
Clinical trials have demonstrated that sarcosine supplementation can significantly improve symptoms of schizophrenia when added to antipsychotic regimens. Improvements have been observed in positive, negative, cognitive, and general psychiatric symptoms, with sarcosine being well-tolerated by patients1. Long-term sarcosine treatment has also been associated with increased neuronal viability and neuroglial activity, as indicated by changes in metabolite concentrations in the prefrontal cortex2. Moreover, sarcosine's ability to improve cognitive and global functioning in schizophrenia patients has been highlighted, even in the absence of clinical symptom improvement3.
Research into the effects of sarcosine on prostate cancer cells has revealed that it can stimulate cell proliferation and up-regulate genes involved in cell cycle progression. This suggests that sarcosine may play a role in the development of prostate cancer, although the exact implications of these findings are still being explored8.
Sarcosine has shown potential as an analgesic and in the treatment of neuropathic pain. Its dual action, affecting neurotransmission in both the prefrontal cortex and the spinal cord, has been demonstrated to induce acute analgesia and reduce neuropathic pain behavior in animal models7.
In the context of oxytocin receptor antagonism, sarcosine-containing analogues have been developed to create more potent and selective antagonists. These compounds have shown promise in reducing uterotonic activity with minimal effects on antidiuretic and antipressor activities, indicating potential applications in obstetrics and gynecology10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9